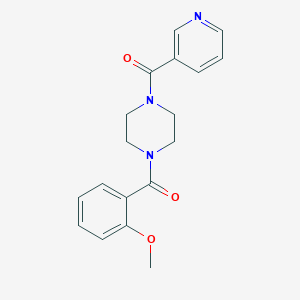![molecular formula C17H16ClN3OS B5551441 N-(3-chloro-2-methylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5551441.png)
N-(3-chloro-2-methylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of compounds closely related to "N-(3-chloro-2-methylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide" often involves multi-step chemical reactions starting from basic precursors. These processes typically include reactions such as nucleophilic substitution and condensation to introduce specific functional groups or to build the compound's core structure. For instance, Ramalingam et al. (2019) described the synthesis of various 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N- (2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives, highlighting techniques that could be relevant for synthesizing the compound (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the chemical behavior of a compound. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the molecular framework and confirm the presence of specific functional groups or bonds. For example, the structural characterization of similar compounds using NMR and IR was detailed by Li Ying-jun (2012) in their study on novel 1,3,4-oxadiazole derivatives containing benzimidazole moieties (Li Ying-jun, 2012).
Chemical Reactions and Properties
Compounds such as "this compound" can participate in various chemical reactions, including but not limited to, hydrolysis, redox reactions, and further substitution reactions. These reactions can significantly affect the compound's chemical properties, such as reactivity and stability.
Physical Properties Analysis
Physical properties like melting point, boiling point, solubility, and crystalline structure are determined using analytical techniques. These properties are essential for identifying the compound and predicting its behavior in different environments. The physical characterization of closely related compounds has been explored, providing insights into their crystalline structure and other physical attributes.
Chemical Properties Analysis
The chemical properties of a compound encompass its reactivity with other chemicals, stability under different conditions, and its acid-base behavior. For instance, the pKa determination of benzothiazole derivatives by Duran and Canbaz (2013) offers an example of how to assess the acid-base properties of similar compounds (Duran & Canbaz, 2013).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
A study highlighted the synthesis of a novel compound similar in structure but differing in substituents, showcasing the versatility of such molecules in organic synthesis. The compound's structure was elucidated through various techniques, including NMR, showcasing its utility in exploring structural and electronic configurations of novel organic compounds (Li Ying-jun, 2012).
Antitumor Activity
Research on derivatives bearing different heterocyclic rings, including structures similar to N-(3-chloro-2-methylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide, demonstrated considerable antitumor activity against various cancer cell lines. This illustrates the potential of such compounds in the development of new anticancer agents (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).
Antibacterial and Antimicrobial Activities
Compounds with a similar benzimidazole-based structure have shown potent antibacterial activity, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA), highlighting their relevance in addressing antibiotic resistance challenges (S. Chaudhari et al., 2020).
Anti-inflammatory Activity
Derivatives of this compound were synthesized and evaluated for their anti-inflammatory activity, with some showing significant effects. This research contributes to the development of new anti-inflammatory agents with potentially lower side effects (K. Sunder, Jayapal Maleraju, 2013).
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3OS/c1-10-6-7-14-15(8-10)21-17(20-14)23-9-16(22)19-13-5-3-4-12(18)11(13)2/h3-8H,9H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJOWMRBXMMJQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=C(C(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-fluoro-2-{[4-(5-fluoro-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5551359.png)
![2-cyclopropyl-9-[(3-methyl-5-isoxazolyl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5551364.png)
![1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5551371.png)

![3-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5551380.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(5-ethyl-2-methyl-4-pyrimidinyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5551387.png)
![N-[1-[(cyclohexylamino)carbonyl]-2-(2-furyl)vinyl]benzamide](/img/structure/B5551388.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]acetamide](/img/structure/B5551411.png)
![4-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5551418.png)
![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5551426.png)
![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)phenyl acetate](/img/structure/B5551438.png)
![4-[(2,4-dimethoxybenzylidene)amino]-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5551447.png)